molecular formula C23H23FN2 B11535760 1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine

1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine

Cat. No.: B11535760
M. Wt: 346.4 g/mol
InChI Key: FFNPEXYFRUGPQW-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine is a chemical compound with the molecular formula C23H23FN2. It is a member of the imidazolidine family, which consists of heterocyclic compounds containing a five-membered ring with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine can be synthesized through a multi-step process involving the reaction of benzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with formaldehyde and ammonium acetate under acidic conditions to yield the desired imidazolidine compound .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine involves its interaction with molecular targets such as heat shock protein 90 (Hsp90). By binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, the compound inhibits the chaperone function of Hsp90, leading to the degradation of client oncoproteins and subsequent cytotoxicity in cancer cells . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding interactions with biological targets .

Properties

Molecular Formula

C23H23FN2

Molecular Weight

346.4 g/mol

IUPAC Name

1,3-dibenzyl-2-(4-fluorophenyl)imidazolidine

InChI

InChI=1S/C23H23FN2/c24-22-13-11-21(12-14-22)23-25(17-19-7-3-1-4-8-19)15-16-26(23)18-20-9-5-2-6-10-20/h1-14,23H,15-18H2

InChI Key

FFNPEXYFRUGPQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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